

Mianserin Analytical Methods at a Glance

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Compound Focus: Mianserin

CAS No.: 24219-97-4

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Method	Key Objective / Application	Sample Matrix	Linear Range	Key Performance Highlights	Reference
HPLC-ESI/MS	Bioequivalence study	Human Plasma	1.0-200.0 ng/mL	LLOQ: 1.0 ng/mL; Recovery: 81.3-84.1%	[1]
LC-MS	Simultaneous determination of drug & metabolite	Human Plasma	Mianserin: 1.00-60.00 ng/mL; Metabolite: 0.50-14.00 ng/mL	LLOQ: 1.00 ng/mL (Mianserin), 0.50 ng/mL (Metabolite)	[2]
MEKC	Stability-indicating analysis of tablets	Coated Tablets	50-130 µg/mL	Accurate (98.16-102.80% recovery); Robust	[3]
UPLC-MS/MS (Multi-drug panel)	Therapeutic Drug Monitoring (TDM)	Human Serum	Not specified for Mianserin	Fast (8 min); Simultaneous detection of 20 antidepressants	[4]

Detailed Experimental Protocols

Here is a closer look at the methodologies for the key techniques:

High-Performance Liquid Chromatography-Electrospray Ionization Mass Spectrometry (HPLC-ESI/MS)

- **Objective:** To determine **Mianserin** concentration in human plasma for a bioequivalence study [1].
- **Sample Preparation:** Plasma samples were alkalized with sodium hydroxide. The drug and internal standard (cinnarizine) were extracted using a mixture of N-hexane and dimethylcarbinol [1].
- **Chromatography:** A **Thermo Hypersil-Hypurity C18 column (150 mm × 2.1 mm, 5 μm)** was used. The mobile phase consisted of 10mM ammonium acetate (pH 3.4), methanol, and acetonitrile (35:50:15, v/v/v) at a flow rate of 0.22 mL/min [1].
- **Detection:** Electrospray ionization mass spectrometry in positive ion mode. Quantitation was performed by monitoring the mass-to-charge ratio (m/z) transitions of **265 [M+H]⁺ for Mianserin** and **369 [M+H]⁺ for the internal standard** [1].

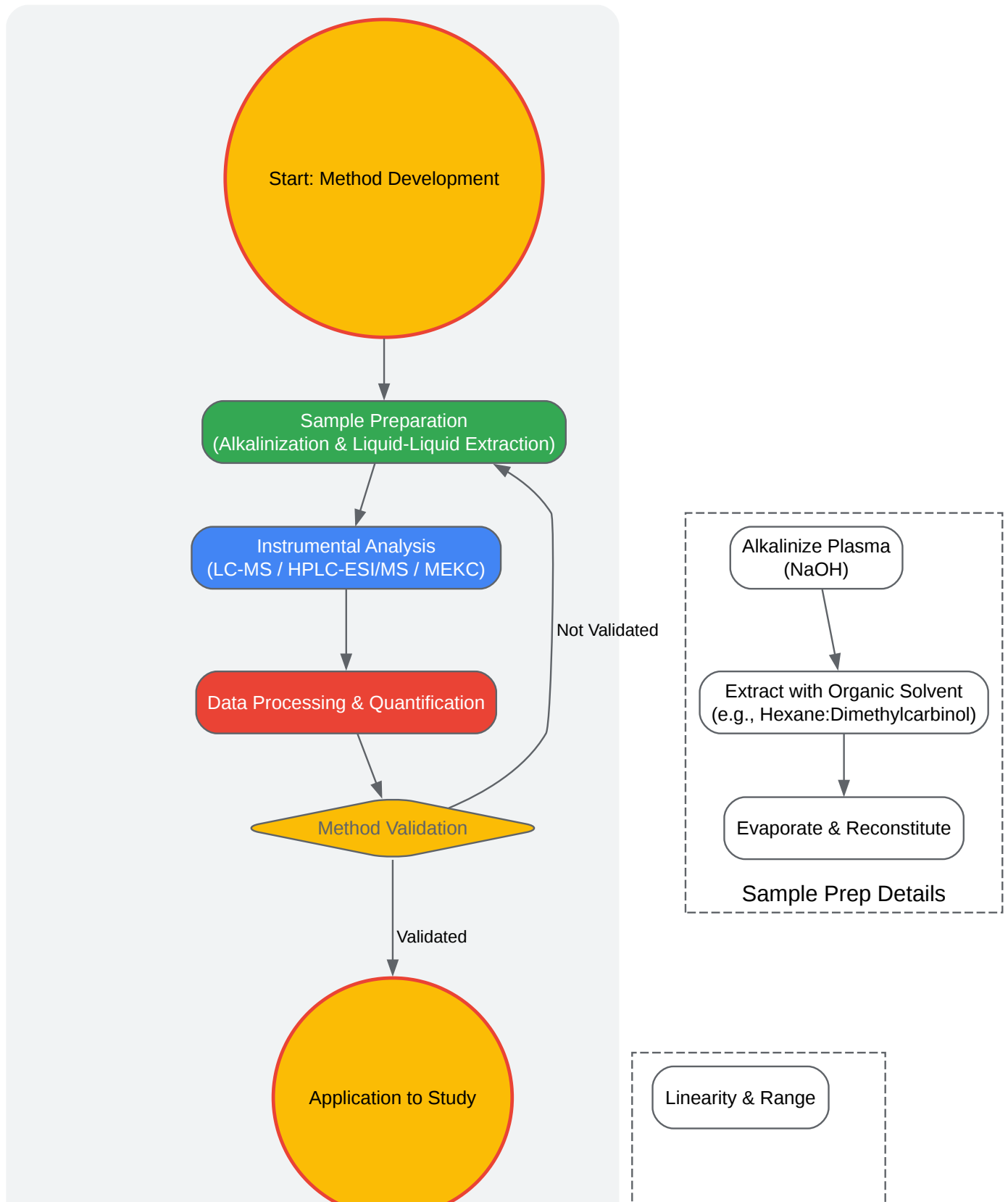
Liquid Chromatography-Mass Spectrometry (LC-MS) for Drug and Metabolite

- **Objective:** To simultaneously determine **Mianserin** and its metabolite, N-desmethyl**mianserin**, in human plasma [2].
- **Sample Preparation:** Involved a liquid-liquid extraction with **hexane:isoamylalcohol (98:2, v/v)**, followed by a back extraction with 0.005 M formic acid solution [2].
- **Chromatography and Detection:** The specific column was not named in the abstract. The method was validated for simultaneous quantification of both the parent drug and its major metabolite [2].

Micellar Electrokinetic Chromatographic (MEKC) Method

- **Objective:** To develop a stability-indicating method for the analysis of **Mianserin** hydrochloride in coated tablets, including the study of degradation products [3].
- **Electrophoresis:** The separation used an electrolyte containing **50 mM (hydroxymethyl)aminomethane (TRIS) and 50 mM sodium dodecyl sulfate (SDS) at pH 10.6**. The applied voltage was 25 kV across a 48.5 cm long capillary (50.0 μm internal diameter) with detection at 220 nm [3].
- **Stability-Indicating Capability:** The method's ability to separate **Mianserin** from its degradation products (formed under photolytic and oxidative conditions) was confirmed using photodiode array detection and mass spectrometry [3].

Below is a general workflow for developing and validating a bioanalytical method for **Mianserin**, synthesizing the protocols from the search results.



Bioanalytical Method Development & Validation Workflow

Precision & Accuracy

Lower Limit of
Quantification (LLOQ)

Recovery & Stability

Validation Parameters

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Key Insights for Researchers

- **Method Selection Depends on Goal:** For high-sensitivity quantification in biological fluids (e.g., pharmacokinetic studies), **LC-MS/MS methods are the gold standard**. For routine quality control of pharmaceutical formulations, the **MEKC method** offers a robust and accurate alternative [1] [3] [2].
- **Trend Towards Multi-Analyte Panels:** Modern analytical development is moving towards methods that can simultaneously screen for a broad panel of drugs, which is highly valuable for **Therapeutic Drug Monitoring (TDM)** in clinical psychiatry [4].
- **Critical Validation Parameters:** When developing or adopting a method, pay close attention to its **linear range, Lower Limit of Quantification (LLOQ), recovery efficiency, and precision (both intra-day and inter-day)** to ensure it meets the required analytical standards [1] [3] [2].

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